N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
Description
The compound N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide integrates three key structural motifs:
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-9-11(15(21)19-16(22)17-9)3-5-14(20)18-10-2-4-12-13(8-10)24-7-6-23-12/h2,4,8H,3,5-7H2,1H3,(H,18,20)(H2,17,19,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWYWAWRRQVUAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodioxin Ring: Starting from a suitable phenol derivative, the benzodioxin ring can be synthesized through cyclization reactions.
Synthesis of the Tetrahydropyrimidinyl Moiety: This can be achieved by reacting appropriate amines with diketones under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the benzodioxin ring with the tetrahydropyrimidinyl moiety using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide” would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Compounds Sharing the Dihydrobenzo[b][1,4]dioxin Motif
Key Observations :
Compounds with Tetrahydropyrimidinone Moieties
Key Observations :
- The target compound’s methyl group at the 6-position of the tetrahydropyrimidinone may reduce metabolic degradation compared to unsubstituted analogs .
- Unlike propanil, the target compound’s aromatic system (dihydrobenzodioxin) could reduce electrophilic reactivity, minimizing toxicity risks .
Biological Activity
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antiviral and antifungal activities, as well as its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Key Features:
- Contains a dihydrobenzo[d][1,4]dioxin moiety that is known for its diverse biological activities.
- The tetrahydropyrimidine component contributes to its interaction with biological targets.
Antiviral Activity
Recent studies have indicated that derivatives of the compound exhibit significant antiviral properties. For instance, a related compound with the dihydrobenzo[b][1,4]dioxin moiety showed promising activity against Tobacco Mosaic Virus (TMV). In a comparative study:
| Compound | Concentration (mg/L) | Inactivation Rate (%) |
|---|---|---|
| Ribavirin | 500 | 40 ± 1 |
| Compound 6t | 500 | 57 ± 2 |
| Compound 6y | 500 | 58 ± 1 |
Compound 6t , which contains the dihydrobenzo[b][1,4]dioxin structure, exhibited comparable antiviral activity to ningnanmycin , suggesting that modifications to the core structure can enhance efficacy against viral pathogens .
Antifungal Activity
The compound also demonstrates notable antifungal properties. In bioassays against various plant pathogens:
| Pathogen | Compound | Inhibition Rate (%) at 50 mg/L |
|---|---|---|
| Rhizoctonia cerealis | 6t | 98 ± 1 |
| Cercospora arachidicola Hori | 6t | 94 ± 1 |
| Fusarium moniliforme | 6t | 100 |
These results indicate that the compound is effective in inhibiting fungal growth and could be further explored for agricultural applications .
The biological activity of this compound appears to involve multiple mechanisms:
- Inhibition of Viral Replication : The compound may interfere with viral replication processes by inhibiting viral enzymes or altering host cell pathways.
- Fungicidal Action : The antifungal effects could result from disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal survival.
Structure-Activity Relationship (SAR)
The activity of this compound can be influenced by structural modifications. For example:
- The presence of electron-withdrawing groups on the aromatic rings enhances antiviral activity.
- Variations in the substituents on the tetrahydropyrimidine ring can significantly impact both antiviral and antifungal efficacy.
Case Studies
In a recent study published in Molecules, compounds related to N-(2,3-dihydrobenzo[b][1,4]dioxin) were synthesized and tested for their biological activities. The findings highlighted that certain derivatives exhibited superior activity compared to standard antiviral agents like ribavirin .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediates be validated?
The synthesis typically involves multi-step reactions starting from commercially available precursors like 2,3-dihydrobenzo[b][1,4]dioxin and pyrimidine derivatives. Key steps include coupling reactions under inert atmospheres (e.g., nitrogen) and reflux conditions. Microwave-assisted synthesis may enhance efficiency for specific steps . Intermediates should be validated using 1H/13C NMR to confirm hydrogen/carbon environments and HRMS to verify molecular weights. For example, HRMS discrepancies (e.g., calculated 550.0978 vs. observed 550.0816 in related compounds) require recalibration of instrumentation .
Q. How should researchers characterize purity and structural integrity?
Use a combination of NMR spectroscopy (DMSO-d6 or CDCl3 solvents), IR (to identify carbonyl stretches at ~1700 cm⁻¹), and HRMS for mass validation. Purity can be assessed via HPLC with UV detection at λ=254 nm. For crystalline solids, melting point analysis (e.g., 215–217°C in analogs) provides preliminary purity insights .
Q. What experimental methods determine solubility and stability for biological assays?
Solubility should be quantified in solvents like DMSO, water, or PBS using gravimetric or spectrophotometric methods. Stability studies require LC-MS under physiological conditions (37°C, pH 7.4) over 24–72 hours. Lyophilization is recommended for long-term storage to prevent hydrolysis of the dioxin or pyrimidinone moieties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
Apply statistical Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal reflux times and solvent ratios (e.g., DMF vs. acetonitrile). Iterative optimization using quantum chemical calculations (e.g., transition state modeling) minimizes trial-and-error approaches .
Q. How to resolve contradictions in spectral data or bioactivity results?
Discrepancies in NMR or HRMS data may arise from isotopic impurities (e.g., bromine in analogs) or tautomeric equilibria in the pyrimidinone ring. Cross-validate with 2D NMR (COSY, HSQC) and X-ray crystallography . For conflicting bioactivity, assess cell-line specificity (e.g., CYP450 metabolism differences) and confirm target engagement via SPR or ITC .
Q. What computational strategies support structure-activity relationship (SAR) studies?
Perform docking simulations (AutoDock Vina) to map interactions with target proteins (e.g., kinases or GPCRs). Pair with MD simulations (GROMACS) to assess binding stability. Modify functional groups (e.g., methyl on pyrimidinone) and correlate with in vitro IC50 values to identify pharmacophores .
Q. How to design experiments for scalability while maintaining stereochemical integrity?
Use flow chemistry for precise control of reaction parameters (residence time, mixing). Monitor chiral centers via chiral HPLC or CD spectroscopy . For example, microwave-assisted reactions in tetrahydrofuran (THF) can improve diastereomeric excess in multi-ring systems .
Methodological Considerations
Q. What protocols mitigate degradation during biological assays?
Pre-formulate the compound with cyclodextrins or lipid nanoparticles to enhance aqueous stability. Use freshly prepared DMSO stock solutions (<1 week old) and avoid freeze-thaw cycles. Confirm stability via LC-MS/MS at multiple timepoints .
Q. How to integrate AI/ML in reaction troubleshooting?
Train random forest models on historical reaction data (yield, solvent, catalyst) to predict optimal conditions. Platforms like COMSOL Multiphysics coupled with AI can simulate heat/mass transfer for scale-up .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
